(S,R)-(+)-fenoterol is a synthetic sympathomimetic amine primarily utilized for its bronchodilator effects in treating respiratory conditions such as asthma and chronic obstructive pulmonary disease. It acts selectively on the beta-2 adrenergic receptors, promoting airway relaxation and dilation. The compound's stereochemistry, particularly the (S,R) configuration, plays a crucial role in its pharmacological activity and efficacy.
Fenoterol was first developed in the 1970s and has been marketed under various brand names. The compound is synthesized from specific precursors through various chemical reactions, which are critical for achieving the desired stereochemical configuration.
Fenoterol belongs to the class of beta-adrenergic agonists, specifically targeting beta-2 adrenergic receptors. It is classified as a bronchodilator and is commonly used in inhalation therapy for respiratory diseases.
The synthesis of (S,R)-(+)-fenoterol involves several steps, typically starting from a precursor such as 3',5'-dibenzyloxyphenylbromohydrin. The process includes the formation of an epoxide, which is then coupled with an appropriate N-benzylamino-alkane.
Technical Details:
(S,R)-(+)-fenoterol has a complex molecular structure characterized by multiple chiral centers. Its chemical formula is C17H21NO4, and it features a hydroxyl group, which is essential for its interaction with beta-adrenergic receptors.
(S,R)-(+)-fenoterol participates in various chemical reactions that can modify its structure or enhance its pharmacological properties.
Technical Details:
(S,R)-(+)-fenoterol exerts its therapeutic effects primarily through agonistic action on beta-2 adrenergic receptors located in bronchial smooth muscle.
(S,R)-(+)-fenoterol is primarily applied in medical settings for:
Fenoterol (5-[1-hydroxy-2-[1-(4-hydroxyphenyl)propan-2-ylamino]ethyl]benzene-1,3-diol) contains two chiral centers in its aminoethanol side chain, generating four possible stereoisomers: (R,R'), (R,S'), (S,R'), and (S,S') [1] [5]. The synthesis of enantiomerically pure (S,R)-(+)-fenoterol requires precise stereochemical control at both carbon atoms. Modern synthetic approaches employ stereospecific epoxide ring-opening strategies, where (R)-(−)-3',5'-dibenzyloxyphenylbromohydrin is converted to a chiral epoxide intermediate. This epoxide undergoes nucleophilic attack by the appropriately configured (S)-enantiomer of 1-(4-hydroxyphenyl)propan-2-amine under controlled conditions to establish the desired (S,R) configuration [3]. The stereochemical integrity of both centers is preserved through protective group chemistry (benzyl groups for phenolic hydroxyls) and mild deprotection protocols, yielding (S,R)-(+)-fenoterol with high enantiomeric excess (>98%) [3] [5].
The synthetic challenge lies in independently controlling each chiral center while maintaining reaction efficiency. Catalytic asymmetric methods using chiral Lewis acid catalysts have been explored to install the β-hydroxy amine moiety with stereoselectivity, though yields remain lower than multi-step resolutions [5]. X-ray crystallographic analysis confirms the absolute configuration of the synthetic products, with the (S,R) stereoisomer exhibiting specific optical rotation characteristics distinct from other stereoisomers [1].
Enantiopure (S,R)-(+)-fenoterol isolation typically employs diastereomeric salt crystallization from racemic or diastereomeric mixtures. When racemic fenoterol is treated with enantiopure resolving agents like (R,R)-dibenzoyl tartaric acid in toluene-methanol mixtures, differential crystallization occurs due to distinct lattice energies of the diastereomeric salts [9]. The (S,R)-fenoterol·(R,R)-DBTA salt exhibits lower solubility and crystallizes preferentially, while other isomers remain in solution. After filtration, the isolated salt is treated with sodium hydroxide to liberate enantiomerically enriched (S,R)-(+)-fenoterol [3] [9].
Chromatographic methods using chiral stationary phases (CSPs) provide higher purification efficiency. Macrocyclic glycopeptide-based CSPs (e.g., teicoplanin) enable analytical and preparative separation via hydrogen bonding, π-π interactions, and steric effects. Under reversed-phase conditions, (S,R)-fenoterol displays distinct retention behavior from other stereoisomers due to its unique three-dimensional conformation [4] [8]. High-resolution mass spectrometry coupled with chiral HPLC allows precise enantiomeric excess determination at urinary concentrations (0.01–2 ng/mL), essential for pharmacokinetic studies [4].
Table 1: Efficiency of Chiral Resolution Techniques for (S,R)-(+)-Fenoterol
| Method | Resolving Agent/Stationary Phase | Enantiomeric Excess (%) | Yield (%) |
|---|---|---|---|
| Diastereomeric Salt | (R,R)-Dibenzoyl tartaric acid | 98.5 | 35 |
| Preparative Chiral HPLC | Teicoplanin-based CSP | >99 | 28 |
| Simulated Moving Bed | Amylose tris(3,5-dimethylphenylcarbamate) | 99.1 | 85 |
The N-alkyl moiety of fenoterol derivatives profoundly influences β₂-adrenergic receptor (β₂-AR) binding affinity and selectivity. Systematic SAR studies reveal that aromatic bulk enhancement at the N-alkyl position significantly improves receptor interaction. For instance, replacing the 4-hydroxyphenyl group with 4-methoxy-1-naphthyl increases binding affinity (Ki β₂-AR = 0.28 μM for (R,R)-isomer) due to expanded π-π stacking interactions with Tyr308 and His296 in transmembrane helices 7 and 6 [3] [5]. However, stereochemistry modulates this effect: (S,R)-4-methoxy-1-naphthylfenoterol exhibits 12-fold lower β₂-AR affinity than its (R,R)-counterpart (Ki = 3.69 μM vs. 0.35 μM) [3].
Comparative Molecular Field Analysis (CoMFA) models quantify steric and electrostatic contributions to binding. The model (R2 = 0.920, Q2 = 0.847) predicts that 4-position substituents on naphthyl rings critically influence activity: electron-donating groups (e.g., methoxy) enhance affinity, while electron-withdrawing groups (e.g., trifluoromethyl) decrease it [3] [6]. Crucially, (S,R)-stereoisomers show distinct steric contour requirements compared to (R,R)-isomers, indicating differential binding orientations. Molecular dynamics simulations confirm that the (S)-configuration at the chiral center proximal to the resorcinol ring disrupts optimal hydrogen bonding with Asp113 in transmembrane helix 3, explaining reduced affinity [5] [6].
Rational design of (S,R)-fenoterol derivatives focuses on leveraging its unique thermodynamic binding profile and G-protein coupling behavior for pathway-selective signaling. Unlike (R,R)-fenoterol's entropy-driven binding (ΔS° > 0), (S,R)-fenoterol exhibits enthalpy-driven binding (ΔH° < 0), suggesting distinct receptor interactions [2] [6]. Modifications targeting this property include:
Bifunctional ligands: Hybrid molecules combining (S,R)-fenoterol with cannabinoid receptor pharmacophores enhance apoptosis in HepG2 hepatocarcinoma cells via biased signaling through Gi pathways [5]. The (S,R)-configuration facilitates this dual activation more effectively than other stereoisomers.
Conformationally restricted analogues: Incorporating rigid spacers between the aminoethanol side chain and N-aryl group enforces specific dihedral angles compatible with (S,R)-binding. Docking studies reveal that a 70° torsion angle optimizes interactions with Ser203, Ser204, and Ser207 in transmembrane helix 5, partially compensating for the stereochemical "mismatch" [6].
Stereodirected G-protein selectivity: (S,R)-fenoterol activates both Gs and Gi proteins in rat cardiomyocytes, unlike the Gs-selective (R,R)-isomer [2] [6]. Derivatives like (S,R)-4-methoxyfenoterol exploit this by promoting cardioprotective Gi signaling without Gs-mediated tachycardia [6].
Table 2: Thermodynamic and Functional Properties of Fenoterol Stereoisomers at β₂-AR
| Stereoisomer | Binding Affinity (Ki, μM) | ΔG° (kJ/mol) | ΔH° (kJ/mol) | TΔS° (kJ/mol) | G-Protein Coupling |
|---|---|---|---|---|---|
| (R,R) | 0.35 ± 0.03 | -34.2 | -2.1 | 32.1 | Gs exclusive |
| (S,R) | 3.69 ± 0.25 | -30.1 | -42.3 | -12.2 | Gs/Gi dual |
| (R,S) | 1.93 ± 0.14 | -31.8 | -28.7 | 3.1 | Primarily Gs |
| (S,S) | >100 | -25.4 | -18.9 | 6.5 | Minimal activation |
Electronic circular dichroism (ECD) spectroscopy and time-dependent density functional theory (TD-DFT) calculations validate that chiral environment perturbations induced by substituent modifications alter the preferred conformation of (S,R)-fenoterol analogues in solution. The resorcinol chromophore dominates the ECD spectrum, with the (S)-configured chiral center proximal to it dictating Cotton effect signs [1]. Optimized derivatives maintain this chiroptical signature while enhancing target engagement through optimized hydrophobic pocket interactions with Phe290 and Phe193 [3] [5].
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6